FinO protein - 146889-94-3

FinO protein

Catalog Number: EVT-1518769
CAS Number: 146889-94-3
Molecular Formula: C8H16N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

FinO belongs to the family of RNA-binding proteins, specifically classified under the ProQ/FinO domain proteins. These proteins are characterized by their ability to bind to RNA structures, particularly those involved in transcriptional regulation. The FinO protein is typically sourced from bacterial species such as Escherichia coli and Salmonella enterica, where it plays a pivotal role in post-transcriptional control mechanisms .

Synthesis Analysis

Methods of Synthesis

The synthesis of FinO protein occurs through the standard process of protein synthesis involving transcription and translation. Initially, the gene encoding FinO is transcribed from DNA to messenger RNA (mRNA). This mRNA then undergoes translation on ribosomes, where transfer RNA (tRNA) molecules bring specific amino acids that are linked together to form the polypeptide chain. The process includes:

  1. Transcription: The DNA sequence of the FinO gene is transcribed into mRNA.
  2. Translation: The ribosome assembles around the mRNA, and tRNAs bring amino acids corresponding to each codon on the mRNA.
  3. Post-Translational Modifications: After synthesis, FinO may undergo modifications such as phosphorylation or methylation that can affect its function .

Technical Details

The technical details of FinO synthesis involve various molecular biology techniques, including polymerase chain reaction (PCR) for amplifying the FinO gene, followed by cloning into expression vectors suitable for bacterial or eukaryotic systems. Techniques such as Western blotting and mass spectrometry are employed to analyze expression levels and confirm protein identity .

Molecular Structure Analysis

Structure of FinO Protein

The molecular structure of FinO has been elucidated through crystallography studies, revealing a compact fold typical of RNA-binding proteins. The protein consists of a core domain that recognizes specific RNA structures, particularly those with hairpin loops and single-stranded tails.

Data on Molecular Structure

  • Molecular Weight: Approximately 15 kDa.
  • Structural Features: The crystal structure shows that FinO binds to RNA primarily through interactions with its backbone and specific nucleotide sequences at the base of hairpin structures .
Chemical Reactions Analysis

Reactions Involving FinO

FinO facilitates several biochemical reactions related to RNA metabolism:

  1. Strand Exchange Reaction: FinO catalyzes strand exchange between complementary RNA strands, enhancing the stability and interaction between sense and antisense RNAs.
  2. RNA Binding: It binds specifically to the 3' end of transcripts like FinP, protecting them from degradation by ribonucleases .

Technical Details of Reactions

The strand exchange activity can be quantitatively assessed using gel electrophoresis techniques where labeled RNA strands are monitored for binding and dissociation rates in the presence or absence of FinO .

Mechanism of Action

Process of Action

FinO operates by recognizing specific structural motifs within target RNAs. Its mechanism involves:

  1. Binding: The protein binds to hairpin structures within regulatory RNAs.
  2. Stabilization: By binding to these structures, FinO stabilizes them against degradation.
  3. Regulation: This stabilization allows for controlled expression of genes regulated by these RNAs, effectively repressing or promoting their translation depending on cellular conditions .

Data Supporting Mechanism

Studies have shown that mutations in either the RNA or FinO can significantly alter binding efficiency and regulatory outcomes, underscoring its specificity and importance in gene regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Thermal Stability: Exhibits stability across a range of temperatures but may denature above 70°C.

Chemical Properties

  • pH Stability Range: Active within a pH range of 6-8.
  • Ionic Strength Sensitivity: Activity can be influenced by ionic strength due to its interaction with RNA substrates.

Relevant analyses include circular dichroism spectroscopy to assess folding and stability under varying conditions .

Applications

Scientific Uses of FinO Protein

FinO protein has several applications in scientific research:

  1. Gene Regulation Studies: Used as a model system to study post-transcriptional regulation mechanisms in bacteria.
  2. Synthetic Biology: Potential applications in designing synthetic circuits that utilize RNA-based regulation systems.
  3. Antibiotic Resistance Research: Understanding its role in plasmid maintenance can inform strategies to combat antibiotic resistance in pathogenic bacteria .
Structural Biology of FinO Protein

Crystal Structure and Domain Architecture

The crystal structure of Escherichia coli FinO (residues 26–186; PDB ID: 1DVO), resolved at 2.0 Å, reveals an elongated, predominantly α-helical fold comprising five central helices and two β-hairpins [7]. This structure adopts a unique "right-handed fist" topology, where the N-terminal helix (α1; residues 26–45) extends 45 Å like an "index finger," and the C-terminal helix (α7; residues 156–186) projects as a "thumb" [7] [3]. The core domain (residues 46–155) forms a compact globule stabilized by hydrophobic interactions. Proteolytic studies confirm that residues 1–25 are intrinsically disordered and critical for in vivo activity but absent in the crystal due to flexibility [3] [6].

FinO’s functional units include:

  • N-terminal dynamic region (NDR): Disordered in isolation but essential for RNA strand exchange.
  • RNA-binding core: Contains conserved surfaces for stem-loop recognition.
  • C-terminal helix (CTH): Stabilizes the core and influences conformational dynamics [3] [9].

Table 1: Domain Architecture of FinO Protein

DomainResiduesStructural FeaturesFunctional Role
N-terminal dynamic region1–25Disordered, protease-sensitiveRNA duplexing, strand exchange
N-terminal helix (α1)26–45Positively charged, solvent-exposedPrimary RNA-binding surface
Central core46–155Globular, 5 α-helices + 2 β-hairpinsStructural stability
C-terminal helix (α7)156–186Amphipathic, packs against α1RNA binding, core stabilization

RNA-Binding Motifs and Surface Charge Distribution

FinO binds RNA through electrostatic and structural complementarity. Its concave surface harbors a highly positive patch (rich in Lys/Arg residues) that contacts the phosphate backbone of RNA stem-loops [7] [3]. Key motifs include:

  • Stem-loop II (SLII) binding: FinO anchors to the base of FinP SLII and the single-stranded 3′ tail via residues in α1 (e.g., Arg38, Lys42) and the core (Arg106, Arg110) [3].
  • 3′-end specificity: The 3′ hydroxyl group of RNA is essential for binding; phosphorylation or oxidation abolishes affinity [3].
  • Electrostatic asymmetry: The convex surface is neutral/negatively charged, while the concave face exhibits a positive potential of +15 kT/e [7].

Ribonuclease footprinting shows FinO protects nucleotides at the stem base (e.g., G15–C18 in FinP SLII) and the 3′ tail (U79–A83) [3]. Mutagenesis of surface residues (e.g., W36A in α1) disrupts RNA duplexing without affecting initial binding, confirming its role in chaperone activity [3].

Table 2: RNA-Binding Features of FinO Compared to ProQ/FinO Family Proteins

FeatureFinOProQ (E. coli)RocC (L. pneumophila)
Primary RNA targetFinP SLII + traJ SLIIc>400 transcripts (e.g., RaiZ)RocR SL3 terminator
Key binding motifsα1 helix, core positive patchFinO domain + Tudor domainβ-turn-α-helix pocket
3′-tail specificity4–5 nt polypyrimidine tail3–4 nt tail5-nt tail
Charge distributionPositive concave, neutral convexBipolar positive patchesExtended positive convex surface

Conformational Dynamics of the N-Terminal Helix and C-Terminal Core

The N-terminal helix (α1) and disordered region (NDR) exhibit conformational flexibility critical for RNA chaperone activity. Solution studies using SAXS and NMR reveal:

  • NDR dynamics: The disordered NDR (residues 1–25) transiently interacts with α1, enabling "threading" of RNA loops during strand exchange between FinP and traJ mRNA [3] [9].
  • α1 mobility: Trp36 at the α1 tip intercalates into RNA duplexes to destabilize stem-loops, accelerating hybridization kinetics 100-fold [3].
  • CTH stabilization: The C-terminal helix (α7) packs against the core domain, restricting its mobility. Deletion of α7 (FinO1–155) reduces RNA affinity 10-fold by disrupting core stability [9] [4].

All-atom MD simulations show that the full-length FinO samples open and closed states:

  • Open state: α1 and α7 are extended, exposing the RNA-binding surface.
  • Closed state: α1 folds back toward the core, shielding the positive patch [9].The NDR acts as a "conformational rheostat," where its flexibility enables adaptive binding to diverse RNA topologies [9] [6]. Mutants lacking the NDR (FinO33–186) bind RNA but fail to mediate strand exchange, explaining their inability to repress conjugation in vivo [3].

Table 3: Functional Impact of FinO Conformational Dynamics

Structural ElementConformational BehaviorFunctional ConsequencePhenotype of Deletion/Mutation
NDR (residues 1–25)Disordered, transient α-helical turnsUnwinds RNA secondary structuresLoss of duplexing; conjugation repression abolished
N-terminal helix (α1)Flexible hinge at Gly33Positions Trp36 for RNA intercalation90% reduced strand exchange efficiency
Core domain (residues 46–155)Rigid scaffoldAnchors RNA stem-loopsGlobal destabilization; RNA binding lost
C-terminal helix (α7)Stable, packs against coreRestricts core mobilityReduced RNA affinity; accelerated degradation

All compound names mentioned:

  • FinO protein
  • RNA stem-loop II (SLII)
  • FinP RNA
  • traJ mRNA

Properties

CAS Number

146889-94-3

Product Name

FinO protein

Molecular Formula

C8H16N2

Synonyms

FinO protein

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